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acid

Cat. No.: B1358719 Get Quote

An In-Depth Technical Guide to 3-Chloro-4-isopropoxybenzoic Acid (CAS: 213598-07-3):

Properties, Synthesis, and Applications in Drug Discovery

Abstract
3-Chloro-4-isopropoxybenzoic acid is a halogenated aromatic carboxylic acid that has

emerged as a significant building block in the fields of medicinal chemistry and drug discovery.

Its unique structural features—a reactive carboxylic acid handle, a lipophilic isopropoxy group,

and a strategically placed chlorine atom—make it a versatile intermediate for the synthesis of

novel therapeutic agents and other high-value chemical entities. This technical guide provides

a comprehensive overview of its physicochemical properties, outlines a representative

synthetic pathway with detailed protocols, discusses robust analytical methods for

characterization and quality control, and explores its applications in modern drug development.

This document is intended for researchers, synthetic chemists, and drug development

professionals seeking to leverage this compound in their research and development programs.

Core Chemical Identity and Physicochemical
Properties
3-Chloro-4-isopropoxybenzoic acid is a white to off-white crystalline powder under standard

conditions.[1] The molecule's architecture is key to its utility. The carboxylic acid group serves

as a primary point for chemical modification, readily forming esters and amides. The isopropoxy
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group increases lipophilicity, which can enhance membrane permeability of derivative

compounds, while the chlorine atom can influence electronic properties, metabolic stability, and

binding interactions through halogen bonding.

Table 1: Physicochemical and Safety Information

Property Value Source(s)

CAS Number 213598-07-3 [2][3][4]

Molecular Formula C₁₀H₁₁ClO₃ [2][3]

Molecular Weight 214.65 g/mol [2][3][4]

IUPAC Name
3-chloro-4-propan-2-

yloxybenzoic acid
[4]

Appearance
White or off-white crystalline

powder
[1]

Purity Typically ≥95-98% [1][4][5]

Canonical SMILES
CC(C)OC1=CC=C(C(=O)O)C=

C1Cl
[4]

InChIKey
QXSPLPLQLJAPSM-

UHFFFAOYSA-N
[2][4]

Signal Word Warning [2][4]

Hazard Statements
H302, H315, H319, H332,

H335
[2][4]

Storage
Store in a cool, dry area in a

tightly closed container.
[1][5]

Synthesis and Purification
The synthesis of 3-Chloro-4-isopropoxybenzoic acid is typically achieved through a

Williamson ether synthesis, a robust and well-established method for forming ethers. This

approach offers high yields and utilizes readily available starting materials.
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Conceptual Synthetic Strategy
The most common strategy involves the O-alkylation of a 3-chloro-4-hydroxybenzoic acid

precursor with an isopropyl halide. The reaction is carried out in the presence of a base to

deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that

subsequently attacks the alkyl halide.
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Caption: Representative workflow for the synthesis of 3-Chloro-4-isopropoxybenzoic acid.
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Detailed Experimental Protocol: Lab-Scale Synthesis
This protocol describes a representative method starting from the methyl ester of 3-chloro-4-

hydroxybenzoic acid to prevent side reactions with the carboxylic acid.

Materials:

Methyl 3-chloro-4-hydroxybenzoate (1.0 eq)

2-Bromopropane (1.5 eq)

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

N,N-Dimethylformamide (DMF), anhydrous

Sodium Hydroxide (NaOH)

Methanol (MeOH)

Hydrochloric Acid (HCl), concentrated

Ethyl acetate, Hexanes

Deionized water

Step 1: O-Alkylation (Ether Formation)

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-

chloro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of

starting material).

Add 2-bromopropane (1.5 eq) to the mixture.

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).
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Expert Insight: K₂CO₃ is a suitable base for this reaction as it is strong enough to

deprotonate the phenol but not the carboxylic acid (if it were unprotected), minimizing side

reactions. DMF is an excellent polar aprotic solvent that promotes the Sₙ2 reaction rate.

Step 2: Workup and Isolation of the Ester Intermediate

Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a separatory funnel containing deionized water.

Extract the aqueous layer three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure to yield crude methyl 3-chloro-4-

isopropoxybenzoate, which can be used directly in the next step.

Step 3: Saponification (Ester Hydrolysis)

Dissolve the crude ester intermediate in a mixture of methanol and water (e.g., 3:1 v/v).

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours until the ester

is fully consumed (monitor by TLC).

Rationale: Base-catalyzed hydrolysis (saponification) is an irreversible and efficient

method for converting the ester to the corresponding carboxylate salt.

Step 4: Acidification and Product Isolation

Cool the reaction mixture in an ice bath.

Slowly add concentrated HCl to acidify the solution to a pH of ~1-2, which will precipitate the

carboxylic acid product.

Collect the solid product by vacuum filtration.

Wash the filter cake with cold deionized water to remove inorganic salts.
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Step 5: Purification

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or

ethyl acetate/hexanes mixture, to yield pure 3-Chloro-4-isopropoxybenzoic acid.

Dry the final product under vacuum.

Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stability of 3-Chloro-4-
isopropoxybenzoic acid. A combination of chromatographic and spectroscopic techniques is

employed for comprehensive quality control.
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(Molecular Weight

Verification)
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(Functional Groups)

Certificate of Analysis
(CoA Generation)

Data Review &
Approval

Data Review &
Approval

Data Review &
Approval

Data Review &
Approval
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Caption: Standard quality control workflow for 3-Chloro-4-isopropoxybenzoic acid.

Table 2: Comparative Overview of Analytical Methods
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Method Principle Purpose
Key Information
Provided

HPLC-UV

Reverse-phase

chromatography with

UV detection.[6]

Purity assessment

and quantification.

Percentage purity,

detection of impurities.

¹H NMR

Nuclear Magnetic

Resonance

spectroscopy.

Structural confirmation

and identification.

Chemical shifts,

integration, and

splitting patterns

confirming proton

environment.

LC-MS

Liquid

Chromatography-

Mass Spectrometry.

Molecular weight

verification.

Mass-to-charge ratio

(m/z) of the molecular

ion, confirming

elemental

composition.

FT-IR
Fourier-Transform

Infrared Spectroscopy.

Functional group

identification.

Characteristic

vibrational frequencies

for O-H (acid), C=O

(acid), and C-O

(ether).

Detailed Protocol: HPLC-UV for Purity Determination
This method is adapted from standard protocols for analyzing aromatic carboxylic acids.[6]

Instrumentation: HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: Acetonitrile and water (containing 0.1% trifluoroacetic acid), run in an isocratic

or gradient mode.

Rationale: The C18 stationary phase is nonpolar, making it ideal for retaining and

separating aromatic compounds. TFA is added to acidify the mobile phase, ensuring the

carboxylic acid remains protonated for better peak shape and retention.
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Flow Rate: 1.0 mL/min.

Detection Wavelength: ~254 nm.

Procedure:

Prepare a stock solution of the sample in acetonitrile or methanol.

Create a series of calibration standards by diluting the stock solution.

Inject the sample solution into the HPLC system.

The purity is calculated based on the area percentage of the main peak relative to the total

area of all peaks detected.

Applications in Medicinal Chemistry and Drug
Development
3-Chloro-4-isopropoxybenzoic acid is not typically an active pharmaceutical ingredient (API)

itself but serves as a crucial intermediate for creating more complex molecules with therapeutic

potential.[5][7] Its value lies in its capacity as a versatile scaffold.

Scaffold for SAR Studies: The carboxylic acid group is an ideal anchor point for creating

libraries of amides and esters. By reacting the acid with a diverse set of amines or alcohols,

researchers can rapidly generate numerous analogs to explore structure-activity

relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

Intermediate for Targeted Therapies: Benzoic acid derivatives are core structures in a wide

range of drugs. This compound has been identified as a building block for potential non-

steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[7] The specific substitution

pattern may be useful in developing inhibitors for enzymes like Stearoyl-CoA desaturase 1

(SCD1), which has been implicated in metabolic diseases.[8]

Prodrug Development: The carboxylic acid functionality can be esterified to create prodrugs,

which are inactive compounds that are metabolized in the body to release the active parent

drug.[9] This strategy can be used to improve solubility, taste, or absorption.
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Caption: Role of the scaffold in a typical drug discovery workflow.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-
Chloro-4-isopropoxybenzoic acid.

Hazard Identification: The compound is classified as harmful if swallowed (H302) or inhaled

(H332), causes skin irritation (H315), causes serious eye irritation (H319), and may cause

respiratory irritation (H335).[2][4]
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Precautionary Measures:

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat (P280).[4]

Use only in a well-ventilated area or under a chemical fume hood (P271).[4]

Avoid breathing dust, fumes, or vapors (P261).[2]

Wash hands thoroughly after handling (P264).[4]

Conclusion
3-Chloro-4-isopropoxybenzoic acid (CAS: 213598-07-3) is a high-value chemical

intermediate with significant applications in pharmaceutical and chemical research. Its well-

defined structure provides a reliable and versatile platform for synthesizing diverse compound

libraries aimed at discovering new therapeutic agents. A thorough understanding of its

properties, synthesis, and analytical characterization, as detailed in this guide, is crucial for its

effective and safe utilization in the laboratory and beyond.

References
Acmec Biochemical. (n.d.). 213598-07-3[3-Chloro-4-isopropoxybenzoic acid].
Axios Research. (n.d.). 3-Chloro-4-Isopropoxybenzoic Acid - CAS - 213598-07-3.
Shanghai Jingshi Pharmaceutical Technology Co., Ltd. (n.d.). 3-Chloro-4-
isopropoxybenzoic Acid CAS NO.213598-07-3.
Amadis Chemical Co., Ltd. (n.d.). 3-Chloro-4-isopropoxybenzoic acid CAS NO.213598-
07-3.
Fluorochem. (n.d.). 3-Chloro-4-isopropoxybenzoic acid.
MySkinRecipes. (n.d.). 3-Chloro-4-isopropoxybenzoic Acid.
Gilead Sciences, Inc. (2008). United States Patent No. US 7,652,013 B2.
Andappan, M. M., et al. (2021). Prodrugs as empowering tools in drug discovery and
development. Chemical Society Reviews.
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic
Acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://fluorochem.co.uk/product/F214345/
https://fluorochem.co.uk/product/F214345/
https://www.acmec.com.cn/cas/213598-07-3/
https://fluorochem.co.uk/product/F214345/
https://www.benchchem.com/product/b1358719?utm_src=pdf-body
https://www.benchchem.com/product/b1358719?utm_src=pdf-body
https://www.benchchem.com/product/b1358719?utm_src=pdf-body
https://www.benchchem.com/product/b1358719?utm_src=pdf-body
https://www.benchchem.com/product/b1358719?utm_src=pdf-body
https://www.benchchem.com/product/b1358719?utm_src=pdf-body
https://www.benchchem.com/product/b1358719?utm_src=pdf-body
https://www.benchchem.com/product/b1358719?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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